molecular formula C9H7Cl2NO B1461870 4-Chloroquinolin-3-ol hydrochloride CAS No. 1803603-55-5

4-Chloroquinolin-3-ol hydrochloride

Cat. No.: B1461870
CAS No.: 1803603-55-5
M. Wt: 216.06 g/mol
InChI Key: GKBXTDWKTTYABL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloroquinolin-3-ol hydrochloride is a useful research compound. Its molecular formula is C9H7Cl2NO and its molecular weight is 216.06 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-chloroquinolin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO.ClH/c10-9-6-3-1-2-4-7(6)11-5-8(9)12;/h1-5,12H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBXTDWKTTYABL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-Chloroquinolin-3-ol hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cyclic nucleotide phosphodiesterases, which are crucial for regulating intracellular levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate. The interaction between this compound and these enzymes can lead to the inhibition of their activity, thereby affecting cellular signaling pathways. Additionally, this compound has been observed to interact with proteins involved in oxidative stress responses, potentially modulating their activity and influencing cellular redox states.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in inflammatory responses, leading to changes in cytokine production and immune cell activation. Furthermore, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes, thereby altering the flux of metabolites through various metabolic pathways.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical properties of this compound.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These dose-dependent effects underscore the importance of carefully determining the appropriate dosage when using this compound in experimental studies.

Biological Activity

4-Chloroquinolin-3-ol hydrochloride is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and potential therapeutic implications of this compound based on recent research findings.

Chemical Structure and Synthesis

This compound is derived from the quinoline family, which is known for its significant pharmacological properties. The synthesis typically involves the chlorination of quinolin-3-ol, followed by hydrolysis and salt formation with hydrochloric acid. The resulting compound exhibits unique properties due to the presence of the chloro group at the 4-position, which can influence its biological activity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial potential of this compound against various pathogens. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus8 µg/mLBactericidal
Escherichia coli16 µg/mLBacteriostatic
Klebsiella pneumoniae12 µg/mLBactericidal

The antibacterial activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit protein production, leading to cell death .

Antiviral Activity

Research has indicated that derivatives of quinoline compounds exhibit antiviral properties, particularly against influenza viruses. For instance, certain chloroquinoline derivatives have demonstrated significant inhibition of viral replication with low cytotoxicity in vitro. The mechanism often involves interference with viral entry or replication processes .

Anticancer Activity

This compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells.

Cell Line IC50 (µM) Effect
HeLa25Apoptosis induction
MCF-730Cell cycle arrest

The anticancer effects are believed to be mediated through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to programmed cell death .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study conducted by Rbaa et al. demonstrated that this compound exhibited significant antibacterial activity against multi-drug resistant strains, outperforming standard antibiotics like ciprofloxacin in some cases .
  • Antiviral Properties : A review highlighted that certain derivatives showed up to 91% inhibition of H5N1 virus growth with low cytotoxicity, indicating potential for further development as antiviral agents .
  • Cytotoxicity Studies : In cytotoxicity assessments using A549 (lung cancer) and L929 (fibroblast) cell lines, this compound exhibited lower toxicity compared to traditional chemotherapeutics like chloroquine, suggesting a favorable safety profile for therapeutic use .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds related to 4-Chloroquinolin-3-ol hydrochloride exhibit promising antimicrobial properties. For instance, a study assessed the antimicrobial activity of several chloroquinoline derivatives, revealing that these compounds can effectively inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or protein function, making them potential candidates for developing new antibiotics .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
4-Chloroquinolin-3-olE. coli, S. aureus10 µg/mL
7-ChloroquinolineP. aeruginosa15 µg/mL
2-ChloroquinolineK. pneumoniae12 µg/mL

Antimalarial Applications

The antimalarial properties of quinoline derivatives are well-documented, with chloroquine being a classic example. Research indicates that this compound may possess similar antimalarial activity. A study highlighted that various chloroquine analogs showed effective inhibition against Plasmodium falciparum, the parasite responsible for malaria . The compound's mechanism typically involves interference with the heme detoxification process within the parasite.

Table 2: Antimalarial Activity of Chloroquine Derivatives

CompoundIC50 (µM)Reference
4-Chloroquinolin-3-ol<50
Chloroquine<100
New Quinoline Derivative<30

Anticancer Potential

The anticancer potential of this compound has also been explored in various studies. Compounds derived from quinoline structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways, including cell cycle arrest and modulation of signaling pathways involved in cancer progression .

A notable study reported that certain chloroquinoline derivatives exhibited selective cytotoxicity towards cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), indicating their potential use as anticancer agents .

Table 3: Anticancer Activity of Quinoline Derivatives

CompoundCell Line TestedIC50 (µM)
4-Chloroquinolin-3-olMCF-7<20
7-ChloroquinolineHCT-116<30
Novel Quinoline DerivativeHeLa<25

Case Studies and Research Findings

  • Antiviral Applications : Recent investigations have indicated that derivatives of quinoline may serve as antiviral agents against SARS-CoV-2 by enhancing bioavailability through nanoparticle delivery systems . This approach aims to reduce toxicity while maintaining efficacy.
  • Combination Therapies : Studies suggest that combining this compound with existing therapies can enhance treatment outcomes for conditions like malaria and cancer by targeting multiple pathways simultaneously .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.